

physicochemical properties of Benzyl-(6-methyl-benzothiazol-2-yl)-amine

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Compound of Interest

Compound Name: Benzyl-(6-methyl-benzothiazol-2-yl)-amine

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An In-depth Technical Guide on the Physicochemical Properties of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-(6-methyl-benzothiazol-2-yl)-amine, with the CAS number 56406-14-5, is a member of the benzothiazole class of compounds.[1][2] Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**, along with detailed experimental protocols for their determination. This information is crucial for researchers in drug discovery and development for understanding the compound's behavior in biological systems and for formulation development.

Physicochemical Properties

The fundamental physicochemical properties of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** are summarized in the table below. These parameters are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ N ₂ S	[1][6]
Molecular Weight	254.35 g/mol	[1]
CAS Number	56406-14-5	[1][2][6]

Note: Experimental data for melting point, boiling point, solubility, pKa, and logP for this specific compound are not readily available in the searched literature. The following sections provide standardized experimental protocols for determining these essential properties.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard in the field and can be adapted for the characterization of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology: Capillary Method[9]

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a capillary tube to a height of about 3 mm.[7]
- **Apparatus:** A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[7][8]
- **Heating:** The capillary tube is placed in the heating block of the apparatus.[9]
- **Initial Determination:** The sample is heated rapidly to determine an approximate melting range.[10]
- **Accurate Determination:** A fresh sample is heated slowly, at a rate of no more than 2°C per minute, starting from a temperature about 10-20°C below the approximate melting point.[11]

- Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range.[\[8\]](#)

Solubility Determination

Solubility is a crucial property that influences a drug's bioavailability. The "shake-flask" method is a common technique for determining thermodynamic solubility.[\[12\]](#)[\[13\]](#)

Methodology: Shake-Flask Method[\[13\]](#)

- Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.
- Equilibration: The flask is sealed and agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.[\[12\]](#)
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- Purity Check: The purity of both the solvent and the solute should be high to ensure accurate results.[\[13\]](#)

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs, pKa influences solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[\[14\]](#)

Methodology: Potentiometric Titration[\[15\]](#)

- Sample Preparation: A known concentration of the compound (e.g., 1 mM) is dissolved in a suitable solvent, often with co-solvents for poorly soluble compounds.[\[15\]](#)

- **Titration Setup:** The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[\[15\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.[\[15\]](#)
- **Data Collection:** The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa.[\[16\]](#)
- **Ionic Strength:** The ionic strength of the solution is typically kept constant by adding a neutral salt like KCl.[\[15\]](#)

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is considered the gold standard for experimental logP determination.[\[17\]](#)

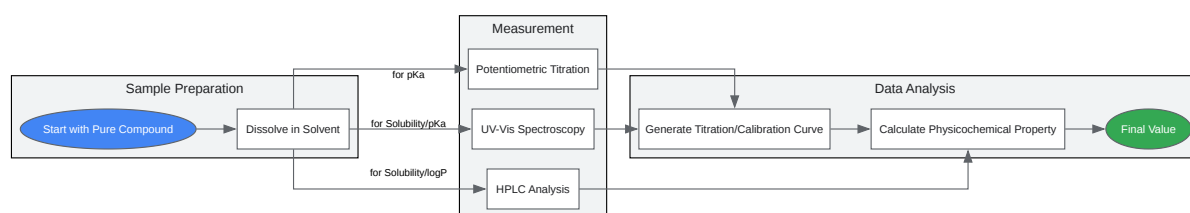
Methodology: Shake-Flask Method[\[18\]](#)

- **Solvent Preparation:** n-Octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other.
- **Partitioning:** A small amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.
- **Equilibration:** The mixture is shaken until partitioning equilibrium is reached (typically for several hours).
- **Phase Separation:** The octanol and aqueous phases are separated by centrifugation.
- **Quantification:** The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[\[18\]](#)

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]

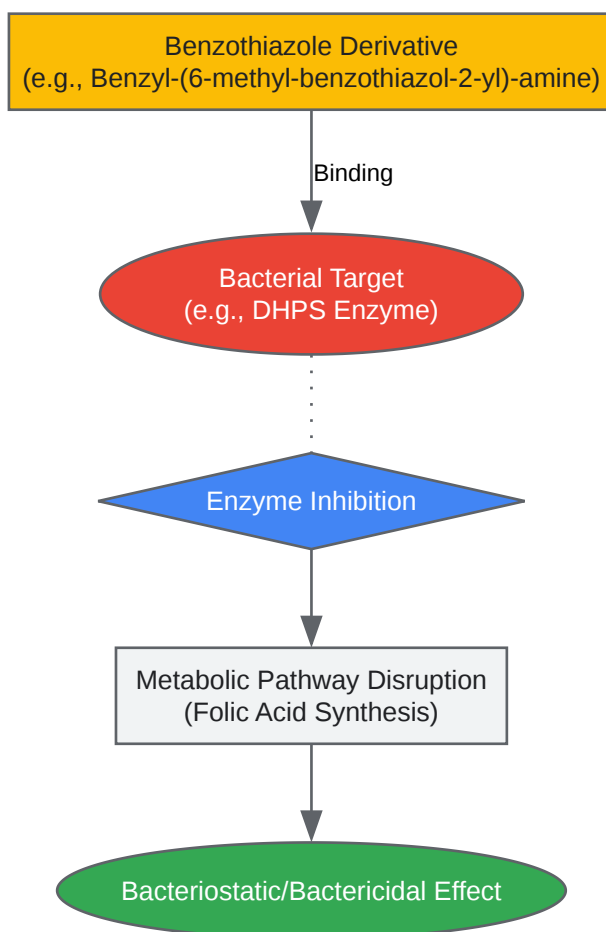
Visualizations

The following diagrams illustrate a general experimental workflow and a conceptual pathway related to the potential biological activity of benzothiazole derivatives.



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Caption: General workflow for determining physicochemical properties.



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Caption: Conceptual pathway for antibacterial activity.

Potential Biological Activity

While specific biological activity data for **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** was not found in the initial search, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous studies have reported the antimicrobial properties of benzothiazole derivatives against various bacterial and fungal strains.[3] For instance, some benzothiazole derivatives have shown potent activity against *Staphylococcus aureus*. [3]

The mechanism of action for the antibacterial effects of some benzothiazoles involves the inhibition of essential enzymes in bacteria, such as dihydropteroate synthase (DHPS), which is critical for folic acid synthesis.[3] The second diagram above illustrates this conceptual

pathway. Given the structural similarity, it is plausible that **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** could exhibit similar biological activities, making it a compound of interest for further investigation in antimicrobial drug discovery programs.

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